Cas no 91448-19-0 (octahydrocyclopentabpyrrol-2-one)

octahydrocyclopentabpyrrol-2-one Chemical and Physical Properties
Names and Identifiers
-
- Cyclopenta[b]pyrrol-2(1H)-one, hexahydro-
- octahydrocyclopentabpyrrol-2-one
- Hexahydrocyclopenta[b]pyrrol-2(1H)-one
- 91448-19-0
- cis-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
- AKOS006354298
- (1S,5S)-2-Azabicyclo[3.3.0]octan-3-one
- 2-keto-octahydrocyclopenta[b]pyrrole
- PMGSPDVTAKHCLW-UHFFFAOYSA-N
- octahydrocyclopenta[b]pyrrol-2-one
- SB47176
- EN300-188732
- SCHEMBL3738614
-
- Inchi: InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)
- InChI Key: PMGSPDVTAKHCLW-UHFFFAOYSA-N
- SMILES: C1CC2CC(=O)NC2C1
Computed Properties
- Exact Mass: 125.084063974g/mol
- Monoisotopic Mass: 125.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 0.4
octahydrocyclopentabpyrrol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-188732-1g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-188732-0.25g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-188732-0.5g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-188732-1.0g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 1g |
$1100.0 | 2023-06-08 | ||
Enamine | EN300-188732-5.0g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 5g |
$3189.0 | 2023-06-08 | ||
Enamine | EN300-188732-5g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-188732-10g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-188732-0.1g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-188732-2.5g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-188732-0.05g |
octahydrocyclopenta[b]pyrrol-2-one |
91448-19-0 | 0.05g |
$924.0 | 2023-09-18 |
octahydrocyclopentabpyrrol-2-one Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on octahydrocyclopentabpyrrol-2-one
Recent Advances in the Study of Octahydrocyclopentabpyrrol-2-one (CAS: 91448-19-0) in Chemical Biology and Pharmaceutical Research
Octahydrocyclopentabpyrrol-2-one (CAS: 91448-19-0) is a bicyclic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique fused ring structure, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to octahydrocyclopentabpyrrol-2-one, with a focus on its chemical synthesis, biological activity, and emerging applications in the pharmaceutical industry.
Recent studies have highlighted the versatility of octahydrocyclopentabpyrrol-2-one as a scaffold for the development of novel bioactive molecules. Researchers have successfully employed this compound as a key intermediate in the synthesis of various heterocyclic derivatives, which exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. One notable study published in the Journal of Medicinal Chemistry demonstrated the efficacy of octahydrocyclopentabpyrrol-2-one derivatives as inhibitors of specific enzyme targets involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.
In addition to its role in drug discovery, octahydrocyclopentabpyrrol-2-one has also been investigated for its utility in chemical biology. A recent study in ACS Chemical Biology explored the compound's ability to modulate protein-protein interactions, which are critical for various cellular processes. The findings revealed that octahydrocyclopentabpyrrol-2-one-based small molecules could selectively disrupt these interactions, offering new avenues for the development of targeted therapies. This research underscores the compound's potential as a valuable tool for probing biological systems and designing precision medicines.
The synthetic methodologies for octahydrocyclopentabpyrrol-2-one have also seen significant advancements. A 2023 publication in Organic Letters detailed a novel catalytic asymmetric synthesis route that enables the efficient production of enantiomerically pure forms of the compound. This breakthrough is particularly important for pharmaceutical applications, where the stereochemistry of a molecule can profoundly influence its biological activity and safety profile. The study reported high yields and excellent enantioselectivity, paving the way for scalable production of octahydrocyclopentabpyrrol-2-one derivatives for further preclinical evaluation.
Despite these promising developments, challenges remain in the optimization of octahydrocyclopentabpyrrol-2-one-based therapeutics. Current research efforts are focused on improving the pharmacokinetic properties of these compounds, such as their solubility, metabolic stability, and bioavailability. Collaborative studies between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate the translation of octahydrocyclopentabpyrrol-2-one derivatives into clinical candidates. Recent patent filings indicate growing commercial interest in this compound, with several organizations claiming novel formulations and applications.
In conclusion, octahydrocyclopentabpyrrol-2-one (CAS: 91448-19-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive target for further investigation. The latest studies underscore its potential as a versatile building block for drug discovery and as a probe for understanding complex biological systems. As research in this area continues to evolve, octahydrocyclopentabpyrrol-2-one is poised to play an increasingly important role in the development of next-generation therapeutics.
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